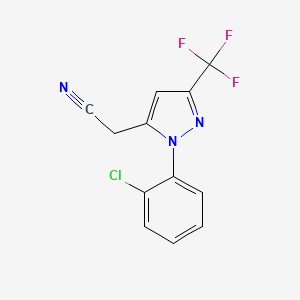

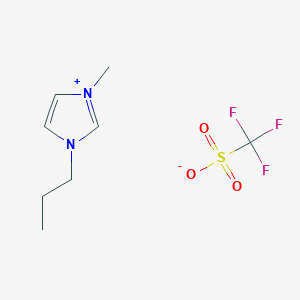

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

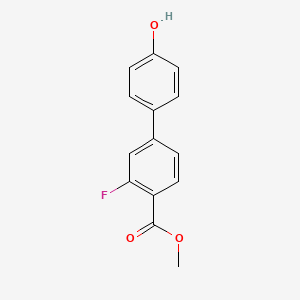

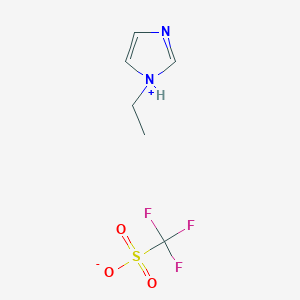

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate is an ionic liquid composed of a 1-ethyl-1H-imidazol-1-ium cation and a trifluoromethanesulfonate anion. Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility, high thermal stability, and wide electrochemical windows. These properties make them useful in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a solvent in various chemical reactions . Therefore, its target could be considered the reactants of these chemical reactions.

Mode of Action

1-Ethylimidazolium trifluoromethanesulfonate interacts with its targets by acting as a medium for the chemical reactions . It facilitates the interaction between reactants, possibly by improving solubility or altering the reaction environment.

Biochemical Pathways

The specific biochemical pathways affected by 1-Ethylimidazolium trifluoromethanesulfonate are dependent on the chemical reactions it is involved in. For instance, it has been used in the production of Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Result of Action

The molecular and cellular effects of 1-Ethylimidazolium trifluoromethanesulfonate’s action are largely dependent on the specific reactions it is used in. In the context of its use as a solvent, it can facilitate chemical reactions and contribute to the final products .

Análisis Bioquímico

Biochemical Properties

1-Ethylimidazolium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a solvent and reaction medium. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates due to its ionic liquid properties.

Cellular Effects

The effects of 1-Ethylimidazolium trifluoromethanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways and can modulate cellular signaling mechanisms

Molecular Mechanism

At the molecular level, 1-Ethylimidazolium trifluoromethanesulfonate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to stabilize certain molecular conformations and its ionic nature contribute to its effectiveness in biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylimidazolium trifluoromethanesulfonate can change over time. The compound is known for its stability, with a high melting point and resistance to degradation . Long-term studies have shown that it maintains its effectiveness in various biochemical assays, although some degradation may occur under extreme conditions. Its stability makes it a reliable reagent for extended experimental use.

Dosage Effects in Animal Models

The effects of 1-Ethylimidazolium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for its safe application in research and potential therapeutic uses.

Metabolic Pathways

1-Ethylimidazolium trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and the regulation of metabolite levels . These interactions can influence the overall metabolic state of cells and organisms, making it a valuable tool for studying metabolic processes and developing metabolic engineering strategies.

Transport and Distribution

The transport and distribution of 1-Ethylimidazolium trifluoromethanesulfonate within cells and tissues are facilitated by specific transporters and binding proteins . Its ionic nature allows it to be efficiently transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its activity and effectiveness in biochemical reactions.

Subcellular Localization

1-Ethylimidazolium trifluoromethanesulfonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its function and activity within cells, as they determine the specific biochemical pathways and processes it can influence.

Métodos De Preparación

The synthesis of 1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate typically involves the reaction of 1-ethylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Análisis De Reacciones Químicas

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complexation: The trifluoromethanesulfonate anion can form complexes with metal ions.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: Used as a solvent and catalyst in various organic reactions.

Biology: Employed in the stabilization of proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems.

Comparación Con Compuestos Similares

Similar compounds to 1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate include:

1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar structure but with a phenyl group instead of an ethyl group.

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Contains a methyl group in addition to the ethyl group.

The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct physicochemical properties suitable for specialized applications.

Propiedades

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKKGMGSMEAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.